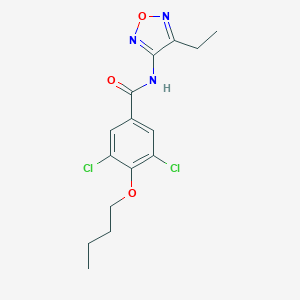
2-amino-4-(3-ethoxy-4-propoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(3-ethoxy-4-propoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a chemical compound that belongs to the class of flavonoids. It is commonly known as FLLL32 and has been the subject of scientific research due to its potential therapeutic applications. FLLL32 has been found to exhibit anti-cancer properties and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
FLLL32 exerts its anti-cancer effects by inhibiting the activity of STAT3, a transcription factor that is overexpressed in many types of cancer. By inhibiting STAT3, FLLL32 prevents cancer cells from proliferating and induces apoptosis. FLLL32 has also been found to inhibit the activity of other signaling pathways that are involved in cancer progression.
Biochemical and physiological effects:
FLLL32 has been found to have a low toxicity profile and does not exhibit significant side effects. In addition to its anti-cancer properties, FLLL32 has been shown to have anti-inflammatory and antioxidant effects. It has also been found to improve glucose metabolism in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
FLLL32 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also exhibits low toxicity and does not require special handling or storage conditions. However, FLLL32 has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of FLLL32. One area of research could involve the development of more potent derivatives of FLLL32 that exhibit even greater anti-cancer activity. Another area of research could focus on the use of FLLL32 in combination with other anti-cancer drugs to enhance their efficacy. Additionally, FLLL32 could be studied for its potential therapeutic applications in other diseases, such as inflammation and diabetes.
Synthesemethoden
The synthesis of FLLL32 involves the condensation of 4-hydroxycoumarin with 4-(3-ethoxy-4-propoxyphenyl)but-3-en-2-one in the presence of ammonium acetate and acetic acid. The resulting product is then treated with potassium cyanide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
FLLL32 has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, colon, and pancreatic cancer cells. FLLL32 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Produktname |
2-amino-4-(3-ethoxy-4-propoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
|---|---|
Molekularformel |
C21H22N2O4 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
2-amino-4-(3-ethoxy-4-propoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C21H22N2O4/c1-3-9-26-17-8-5-13(10-19(17)25-4-2)20-15-7-6-14(24)11-18(15)27-21(23)16(20)12-22/h5-8,10-11,20,24H,3-4,9,23H2,1-2H3 |
InChI-Schlüssel |
RHYYPNRBEGUGOT-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OCC |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254349.png)
![2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B254350.png)




![N-(3'-acetyl-1-allyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B254378.png)
![N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B254380.png)
![(E)-6-methyl-2-(pyridin-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B254388.png)
![N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B254389.png)
![2-[(cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B254391.png)

![N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid](/img/structure/B254402.png)
![(4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254403.png)